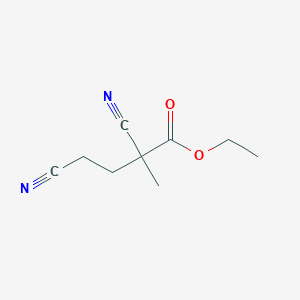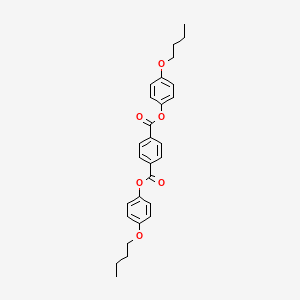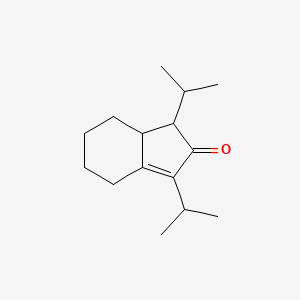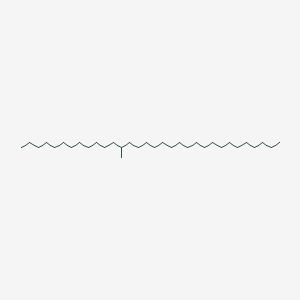
Rubidium hydrogen phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rubidium hydrogen phthalate is a compound that belongs to the family of hydrogen phthalates, which are acid salts of phthalic acid. These compounds are known for their unique optical, piezoelectric, and elastic properties. This compound, in particular, is used in various scientific and industrial applications due to its distinct characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Rubidium hydrogen phthalate can be synthesized through the reaction of rubidium hydroxide with phthalic acid. The reaction typically occurs in an aqueous solution, where rubidium hydroxide reacts with phthalic acid to form this compound and water. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where rubidium hydroxide and phthalic acid are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to controlled heating and stirring to facilitate the reaction. The resulting product is purified through crystallization and filtration processes to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Rubidium hydrogen phthalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states of rubidium.
Reduction: It can be reduced using suitable reducing agents to form rubidium metal.
Substitution: It can undergo substitution reactions where the hydrogen atom in the phthalate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various organic reagents can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Rubidium oxides.
Reduction: Rubidium metal.
Substitution: Substituted phthalate derivatives.
Wissenschaftliche Forschungsanwendungen
Rubidium hydrogen phthalate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is used in biological studies to understand the effects of rubidium ions on biological systems.
Medicine: It is investigated for its potential therapeutic applications, particularly in the field of neurology.
Industry: It is used in the production of optical materials, piezoelectric devices, and as a catalyst in certain industrial processes.
Wirkmechanismus
Rubidium hydrogen phthalate can be compared with other hydrogen phthalates such as potassium hydrogen phthalate and thallium hydrogen phthalate. While all these compounds share similar structural features, this compound is unique due to its specific optical and piezoelectric properties. Potassium hydrogen phthalate is commonly used as a primary standard in acid-base titrations, while thallium hydrogen phthalate is known for its distinct Raman spectral properties.
Vergleich Mit ähnlichen Verbindungen
- Potassium hydrogen phthalate
- Thallium hydrogen phthalate
- Sodium hydrogen phthalate
Rubidium hydrogen phthalate stands out due to its unique combination of properties, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
33227-10-0 |
|---|---|
Molekularformel |
C8H5O4Rb |
Molekulargewicht |
250.59 g/mol |
IUPAC-Name |
2-carboxybenzoate;rubidium(1+) |
InChI |
InChI=1S/C8H6O4.Rb/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
XESNEJYDNWIZHN-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)[O-].[Rb+] |
Verwandte CAS-Nummern |
88-99-3 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Naphthalene, 1-[(phenylmethyl)seleno]-](/img/structure/B14687455.png)







![[1-(3,4-Dimethoxy-phenyl)-3-hydroxymethyl-6,7-dimethoxy-naphthalen-2-yl]-methanol](/img/structure/B14687509.png)


![2,6-Dimethyl-5-oxo-5h-cyclopenta[de]thiochromene-4-carboxamide](/img/structure/B14687524.png)
